molecular formula C24H24P+ B14631480 Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium CAS No. 54229-91-3

Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium

Cat. No.: B14631480
CAS No.: 54229-91-3
M. Wt: 343.4 g/mol
InChI Key: ZBQVCYCUXLXEPN-UHFFFAOYSA-N
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Description

Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium is a chemical compound with the molecular formula C24H24BrP It is a phosphonium salt that contains a benzyl group, a cyclopent-2-en-1-yl group, and two diphenyl groups attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-cyclopent-2-en-1-yl-diphenylphosphanium typically involves the reaction of benzyl chloride with cyclopent-2-en-1-yl-diphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of benzyl-substituted derivatives .

Scientific Research Applications

Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl-cyclopent-2-en-1-yl-diphenylphosphanium involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form strong interactions with negatively charged or electron-rich sites on target molecules. This can lead to the modulation of biological pathways or the activation of specific chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in coordination chemistry and catalysis.

    Tetraphenylphosphonium chloride: A phosphonium salt with similar structural features but different reactivity.

    Cyclopentadienylphosphine: A compound with a cyclopentadienyl group attached to a phosphorus atom.

Uniqueness

Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium is unique due to the presence of both a benzyl group and a cyclopent-2-en-1-yl group attached to the phosphorus atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

54229-91-3

Molecular Formula

C24H24P+

Molecular Weight

343.4 g/mol

IUPAC Name

benzyl-cyclopent-2-en-1-yl-diphenylphosphanium

InChI

InChI=1S/C24H24P/c1-4-12-21(13-5-1)20-25(24-18-10-11-19-24,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24H,11,19-20H2/q+1

InChI Key

ZBQVCYCUXLXEPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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